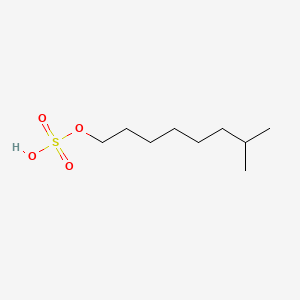
7-Methyloctyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyloctyl hydrogen sulfate is an alkyl sulfate that is 7-methyloctyl ester of sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a 7-methyloctyl sulfate.
Applications De Recherche Scientifique
Experimental Pharmacology
7-Methyloctyl hydrogen sulfate has been utilized in experimental pharmacology to explore its effects on muscarinic receptors. Its derivatives have shown potential as selective antimuscarinic agents, which can aid in the classification of various subtypes of these receptors, thus contributing to drug development for conditions influenced by these pathways .
Catalytic Applications
This compound has demonstrated efficacy as a catalyst in organic synthesis. For instance, derivatives of this compound have been employed as Bronsted acidic ionic liquid catalysts in the synthesis of various organic compounds. This application highlights its potential in facilitating chemical reactions while being reusable and environmentally friendly .
Environmental Studies
In ecological research, this compound has been identified as a metabolite in Daphnia pulex, a model organism for studying aquatic ecosystems. Its role as a kairomone suggests that it may influence predator-prey interactions within these environments, making it valuable for understanding ecological dynamics .
Data Table: Summary of Applications
Case Study 1: Muscarinic Receptor Research
A study investigated the selectivity of this compound derivatives on muscarinic receptors. The findings indicated that specific derivatives could selectively inhibit certain receptor subtypes, paving the way for targeted drug development aimed at treating disorders such as asthma and cardiovascular diseases.
Case Study 2: Catalytic Efficiency
Research demonstrated that using this compound derivatives as catalysts significantly improved reaction rates in organic syntheses compared to traditional methods. This study emphasized the compound's potential for sustainable chemistry practices by minimizing waste and enhancing reaction efficiency.
Propriétés
Formule moléculaire |
C9H20O4S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
7-methyloctyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12) |
Clé InChI |
ARACXKCAGMFROY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
SMILES canonique |
CC(C)CCCCCCOS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















